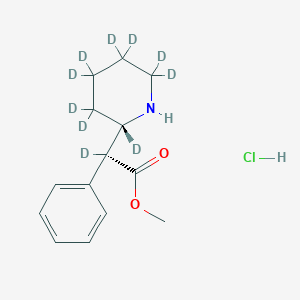
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride is a deuterated form of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenylacetic acid moiety.
Deuteration: Deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated form.
Esterification: The carboxylic acid group is converted into a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new drugs with improved efficacy and safety profiles.
Neuroscience Research: Exploring the effects of the compound on the central nervous system and its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The non-deuterated form of the compound, commonly used in ADHD treatment.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, with similar pharmacological effects.
Amphetamine: Another central nervous system stimulant with a different mechanism of action.
Uniqueness
The deuterated form of methylphenidate, (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride, offers unique advantages in scientific research due to its altered pharmacokinetic properties. The presence of deuterium can lead to differences in metabolic stability and the rate of drug clearance, providing valuable insights into the drug’s behavior in the body.
Properties
CAS No. |
1285936-94-8 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
279.83 g/mol |
IUPAC Name |
methyl (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1/i5D2,6D2,9D2,10D2,12D,13D; |
InChI Key |
JUMYIBMBTDDLNG-YOUMNJRNSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)OC.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


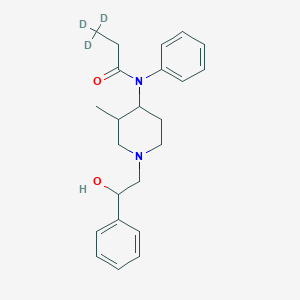
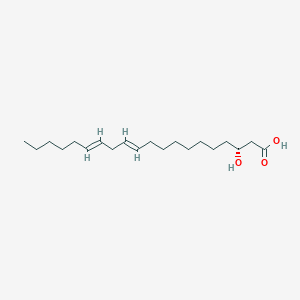

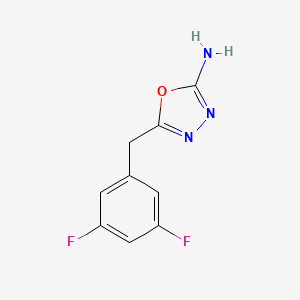
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
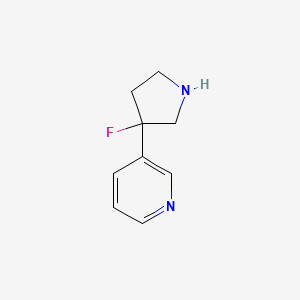

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
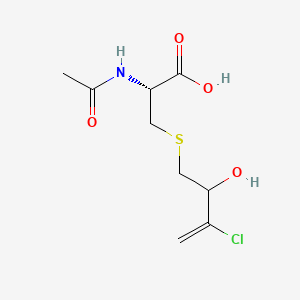

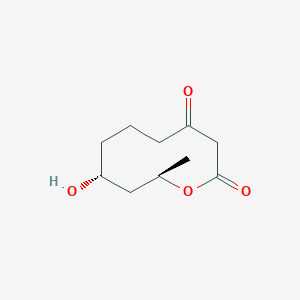
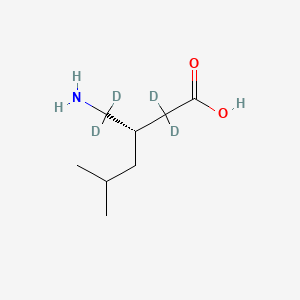

![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
